molecular formula C4H9Br2NO2 B12329096 (R)-2-Amino-4-bromobutanoic acid-HBr

(R)-2-Amino-4-bromobutanoic acid-HBr

Cat. No.: B12329096
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-AENDTGMFSA-N
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Description

®-2-Amino-4-bromobutanoic acid-HBr is a chiral amino acid derivative that contains a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-bromobutanoic acid-HBr typically involves the bromination of ®-2-Aminobutanoic acid. One common method is the use of phosphorus tribromide (PBr3) to introduce the bromine atom into the butanoic acid structure . The reaction conditions often require a controlled environment to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-4-bromobutanoic acid-HBr may involve large-scale bromination processes using similar reagents like phosphorus tribromide or thionyl chloride (SOCl2) to achieve high yields and purity . The process is optimized to minimize by-products and ensure the efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-bromobutanoic acid-HBr can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield ®-2-Amino-4-hydroxybutanoic acid, while oxidation can produce corresponding carboxylic acids or ketones .

Mechanism of Action

The mechanism by which ®-2-Amino-4-bromobutanoic acid-HBr exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the amino and carboxyl groups can engage in hydrogen bonding and ionic interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-bromobutanoic acid-HBr is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules .

Properties

Molecular Formula

C4H9Br2NO2

Molecular Weight

262.93 g/mol

IUPAC Name

(2R)-2-amino-4-bromobutanoic acid;hydrobromide

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m1./s1

InChI Key

JDLMXICGDYZOJH-AENDTGMFSA-N

Isomeric SMILES

C(CBr)[C@H](C(=O)O)N.Br

Canonical SMILES

C(CBr)C(C(=O)O)N.Br

Origin of Product

United States

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